Fmoc-L-3,4-dimethoxy-homophenylalanine
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Overview
Description
Fmoc-L-3,4-dimethoxy-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a 3,4-dimethoxyphenyl group attached to the side chain. Its molecular formula is C27H27NO6, and it has a molecular weight of 461.51 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-3,4-dimethoxy-homophenylalanine typically involves the protection of the amino group with an Fmoc group, followed by the introduction of the 3,4-dimethoxyphenyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions. The compound is usually purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-3,4-dimethoxy-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield the free amino acid .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-3,4-dimethoxy-homophenylalanine is used as a building block in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to create modified peptides that can be used as probes to study cellular processes. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, this compound is used in the synthesis of peptide-based drugs that target specific diseases. Its ability to introduce functional groups into peptides makes it valuable in drug design and development .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its unique properties make it suitable for applications in biotechnology and materials science .
Mechanism of Action
The mechanism of action of Fmoc-L-3,4-dimethoxy-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide is synthesized, the Fmoc group can be removed to reveal the free amino group, allowing the peptide to interact with its target molecules. The 3,4-dimethoxyphenyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, influencing the peptide’s structure and function .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-homophenylalanine: Similar structure but lacks the 3,4-dimethoxy groups.
Fmoc-L-phenylalanine: Similar structure but lacks the extended side chain and methoxy groups.
Fmoc-L-tyrosine: Contains a hydroxyl group instead of methoxy groups on the phenyl ring.
Uniqueness
Fmoc-L-3,4-dimethoxy-homophenylalanine is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it valuable in the synthesis of peptides with unique functional properties, enabling the study of complex biological processes and the development of novel therapeutic agents .
Properties
IUPAC Name |
(2S)-4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZZKBAHVJGRQ-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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